1-Cyclopropylpiperazine hydrochloride
Description
Contextualization within Piperazine (B1678402) Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved drugs. Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.
The versatility of the piperazine ring lies in its ability to be substituted at its nitrogen atoms, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity. This adaptability makes piperazine a cornerstone in the design of new therapeutic agents. The presence of the two nitrogen atoms can also influence a molecule's polarity and basicity, which are critical factors for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural feature of great importance in modern drug design. Despite its simple structure, the incorporation of a cyclopropyl moiety into a molecule can have profound effects on its properties. The strained nature of the cyclopropyl ring results in unique electronic and conformational characteristics.
From a design perspective, the cyclopropyl group can act as a rigid spacer, helping to lock a molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity. Furthermore, the cyclopropyl group can enhance a compound's metabolic stability. It is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups, which can lead to a longer half-life in the body. The introduction of a cyclopropyl group can also modulate a molecule's lipophilicity, which is a key parameter influencing its permeability across biological membranes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7(1)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCRBLLCMMLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626294 | |
| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223556-29-4 | |
| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Detailed Research Findings
Foundational Synthetic Approaches for this compound
The creation of this compound is fundamentally rooted in established organic synthesis principles. These methods focus on the careful construction of the core molecule followed by its conversion into the hydrochloride salt.
Multi-Step Organic Synthesis Paradigms
The synthesis of monosubstituted piperazines like 1-cyclopropylpiperazine often necessitates a multi-step approach to ensure regioselectivity and avoid the formation of disubstituted byproducts. nih.gov A common paradigm involves the use of a protecting group on one of the nitrogen atoms of the piperazine ring. This strategy allows for the selective functionalization of the unprotected nitrogen.
One documented route to a related compound, 1-cyclopropylformylpiperazine hydrochloride, begins with a protected piperazine derivative, 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester. google.com This multi-step process involves:
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group. google.com
Salt Formation: Reaction of the resulting free base with an acyl chloride to form the hydrochloride salt. google.com
Crystallization: Isolation of the final product. google.com
Strategies for Piperazine Ring Formation from Cyclopropylamine (B47189) Precursors
While many syntheses involve adding the cyclopropyl group to a pre-existing piperazine ring, alternative strategies focus on constructing the piperazine ring itself from acyclic precursors. General methods for piperazine ring formation include the reaction of primary amines with synthons like nitrosoalkenes, followed by a reductive cyclization step. mdpi.comresearchgate.net For instance, a primary amine can undergo a double Michael addition to nitrosoalkenes to form a bis(oximinoalkyl)amine, which is then cyclized via catalytic hydrogenation to yield the piperazine ring. mdpi.comresearchgate.net
Another approach involves the cyclization of diethanolamine (B148213) derivatives. mdpi.com However, the synthesis of polysubstituted piperazines remains a complex challenge, and these methods are often limited by the availability and reactivity of the starting materials. mdpi.com Direct synthesis from a cyclopropylamine precursor to form the 1-cyclopropylpiperazine ring is less commonly documented than the N-alkylation of piperazine itself.
Halide Salt Formation and Crystallization Techniques
The conversion of the free amine form of 1-cyclopropylpiperazine to its hydrochloride salt is a critical final step for stability and handling. This is typically achieved by reacting the organic base with hydrogen chloride. googleapis.comgoogle.com The hydrogen chloride can be introduced in various forms:
As an aqueous solution (e.g., concentrated HCl). googleapis.comgoogle.com
As anhydrous HCl gas. googleapis.com
As a solution in an organic solvent, such as diethyl ether or dioxane. googleapis.compinaunaeditora.com.br
A frequently used method for deprotecting N-Boc protected amines and simultaneously forming the hydrochloride salt is the use of 4 M HCl in dioxane. chemicalbook.comresearchgate.net The exceptional ability of the chloride ion to act as a hydrogen bond acceptor is key to the formation of stable amine hydrochloride crystal structures. acs.org
Crystallization of the hydrochloride salt can be induced by various techniques. A common method is to add a less polar organic solvent (an anti-solvent) like diethyl ether to a solution of the salt, which reduces its solubility and causes it to precipitate. googleapis.comgoogle.com Cooling the solution can also promote crystallization. nih.gov The resulting crystals are then collected by filtration and dried. nih.govgoogleapis.com
Advanced Synthetic Transformations and Derivatization
More advanced methods in organic synthesis offer efficient routes to piperazine scaffolds and their derivatives, employing powerful reactions like reductive amination and sophisticated strategies involving protecting group chemistry.
Reductive Amination Protocols for Piperazine Scaffolds
Reductive amination is a cornerstone reaction for forming C-N bonds and is widely used in the synthesis of N-alkyl piperazine derivatives. thieme-connect.commdpi.comnih.gov This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Key aspects of this protocol include:
Reducing Agents: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular choices due to their high selectivity and compatibility with various functional groups. thieme-connect.com Catalytic hydrogenation, using H₂ gas and a metal catalyst, is considered a greener alternative as water is the only byproduct. thieme-connect.com
Applications: Reductive amination can be used to introduce substituents onto the piperazine scaffold. For example, reacting a piperazine with an appropriate aldehyde or ketone under reductive conditions yields the N-substituted derivative. nih.govgoogle.com This method is a key strategy for producing N-alkylpiperazines. nih.gov
| Method | Reagents | Key Features | Reference |
| Borohydride Reduction | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | High selectivity, good functional group tolerance. | thieme-connect.com |
| Catalytic Hydrogenation | Aldehyde/Ketone, H₂, Catalyst (e.g., Pd/C) | Environmentally friendly (water is the only byproduct), can be performed in continuous-flow reactors. | thieme-connect.com |
| Intramolecular Reductive Amination | N/A | Used for the preparation of the piperazine ring itself from a suitable precursor. | researchgate.net |
Application of Protecting Group Chemistry (e.g., tert-Butoxycarbonyl Deprotection)
Protecting group chemistry is indispensable in the multi-step synthesis of complex molecules like substituted piperazines. nih.gov The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its stability under many reaction conditions and its facile removal under acidic conditions. pinaunaeditora.com.brresearchgate.net
In the context of 1-cyclopropylpiperazine synthesis, a Boc group can be used to protect one piperazine nitrogen, allowing the other to be selectively alkylated or acylated. nih.govpinaunaeditora.com.br The synthesis of 1-Boc-piperazine is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). pinaunaeditora.com.br
The deprotection of the Boc group is a crucial step to yield the final product or an intermediate for further reaction. researchgate.net This is commonly achieved using strong acids. researchgate.net
Common Deprotection Reagents and Conditions:
Trifluoroacetic Acid (TFA): Often used in solution with a solvent like dichloromethane (B109758) (DCM). pinaunaeditora.com.brnih.gov
Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as 4 M HCl in 1,4-dioxane (B91453), is highly effective for Boc deprotection and often results in the direct crystallization of the hydrochloride salt. chemicalbook.comresearchgate.net
A specific protocol for synthesizing 1-cyclopropylpiperazine involves dissolving tert-butyl 4-cyclopropylpiperazine-1-carboxylate in a 4 M HCl solution in 1,4-dioxane and stirring at room temperature, leading to the removal of the Boc group and formation of the desired product. chemicalbook.com
| Reagent | Typical Conditions | Advantages | Reference |
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | Effective for acid-labile groups. | pinaunaeditora.com.brresearchgate.net |
| Hydrogen Chloride (HCl) in Dioxane | 4 M HCl in 1,4-Dioxane, Room Temperature | Efficient, selective, and can directly yield the hydrochloride salt. | chemicalbook.comresearchgate.net |
| Hydrogen Chloride (HCl) in Ether | Gaseous HCl bubbled through an ether solution | Provides an anhydrous method for salt formation. | googleapis.com |
Process Research and Development for Industrial Applications
The utility of this compound extends from laboratory-scale synthesis to large-scale industrial production, where it serves as a crucial intermediate for high-value pharmaceuticals.
1-(Cyclopropylcarbonyl)piperazine (B3024915), a direct acylated derivative, is a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy. ruifuchemical.comchemimpex.com The final step in many reported syntheses of Olaparib involves the coupling of this piperazine derivative with 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid. google.com This amide bond formation is typically facilitated by coupling agents like O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). google.com The reliability of this reaction makes 1-(cyclopropylcarbonyl)piperazine a critical component in the manufacturing supply chain for this important oncology drug. ruifuchemical.com
For industrial applications, the synthesis of intermediates must be efficient, cost-effective, and produce a product of high purity. Process research has focused on optimizing the synthesis of cyclopropylpiperazine derivatives to meet these demands. One patented method for preparing 1-cyclopropanecarbonylpiperazine hydrochloride emphasizes achieving high yield and purity, making it suitable for industrial production. google.com This process involves the deprotection of a tert-butoxycarbonyl (Boc) protected precursor, 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, using trifluoroacetic acid. google.com The resulting free base is then treated with an acyl chloride to form the stable hydrochloride salt. google.com This route is highlighted as being superior to older methods that reportedly suffered from low purity and yield. google.com The use of protecting groups and controlled salt formation are key strategies in developing robust, scalable synthetic processes for pharmaceutical intermediates.
Spectroscopic and Structural Characterization Techniques
Advanced Spectroscopic Profiling
Spectroscopic techniques are fundamental in elucidating the molecular architecture of 1-Cyclopropylpiperazine (B79534) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its atomic connectivity and functional groups.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of 1-Cyclopropylpiperazine hydrochloride.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals corresponding to the cyclopropyl (B3062369) and piperazine (B1678402) ring protons. The presence of the hydrochloride salt results in protonation of the piperazine nitrogens, leading to signals for the N-H protons, which are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
The signals for the piperazine ring typically appear as complex multiplets in the aliphatic region. The protons on the cyclopropyl ring are chemically distinct and exhibit characteristic upfield shifts due to the ring strain, with the methine proton appearing as a multiplet and the methylene (B1212753) protons also as multiplets.
Interactive Table: Expected ¹H NMR Chemical Shifts Note: Data is representative and may vary based on solvent and instrument parameters.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Piperazine N-H⁺ | Broad (e.g., 9.0-11.0) | s (broad) | Chemical shift is highly dependent on concentration and solvent. |
| Piperazine -CH₂- | ~3.0 - 3.5 | m | Signals from the four methylene groups of the piperazine ring. |
| Cyclopropyl -CH- | ~1.8 - 2.2 | m | The single methine proton on the cyclopropyl ring attached to the nitrogen. |
| Cyclopropyl -CH₂- | ~0.5 - 1.0 | m | The four methylene protons on the cyclopropyl ring, appearing far upfield. |
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, signals are expected for the piperazine ring carbons and the cyclopropyl ring carbons. The carbons of the piperazine ring typically resonate in the 40-55 ppm range. researchgate.net The carbons of the cyclopropyl group are highly shielded, appearing at significantly upfield chemical shifts, which is a hallmark of this functional group.
Interactive Table: Expected ¹³C NMR Chemical Shifts Note: Data is representative and may vary based on solvent and instrument parameters.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Piperazine C-N | ~40 - 50 | Carbons adjacent to nitrogen in the piperazine ring. |
| Cyclopropyl C-N (Methine) | ~30 - 40 | The methine carbon of the cyclopropyl ring. |
| Cyclopropyl CH₂ (Methylene) | ~5 - 15 | The two equivalent methylene carbons of the cyclopropyl ring, showing a characteristic upfield shift. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. A prominent, broad absorption is expected in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of an amine salt. The C-H stretching vibrations for the aliphatic protons on the piperazine and cyclopropyl rings would appear just below 3000 cm⁻¹. wpmucdn.comvscht.cz
Interactive Table: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3080 - 3000 | C-H Stretch | Cyclopropyl C-H |
| ~2980 - 2850 | C-H Stretch | Piperazine C-H (aliphatic) |
| ~2700 - 2400 | N-H⁺ Stretch | Ammonium salt |
| ~1600 - 1500 | N-H Bend | Ammonium salt |
| ~1150 - 1050 | C-N Stretch | Aliphatic amine |
Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are particularly useful. ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. For 1-Cyclopropylpiperazine (free base, C₇H₁₄N₂), the expected protonated ion would have a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.
High-resolution mass spectrometry (HRMS) using a TOF analyzer can measure the m/z value to several decimal places, allowing for the determination of the elemental formula with high confidence. lcms.cz Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information based on the fragmentation pattern. Common fragmentation pathways for this molecule would likely involve the loss of the cyclopropyl group or cleavage of the piperazine ring.
Interactive Table: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Analysis Type |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₅N₂⁺ | 127.1230 | Molecular ion of the free base, confirmed by HRMS (ESI-TOF). |
| Fragment | C₄H₉N₂⁺ | 85.0760 | Proposed fragment from the loss of the cyclopropyl group (C₃H₆). |
Elemental Composition Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen) in a compound. For this compound (C₇H₁₅ClN₂), the experimentally determined percentages of C, H, N, and Cl are compared against the calculated theoretical values. A close match between the found and calculated values serves as strong evidence of the compound's purity and confirms its empirical formula.
Interactive Table: Theoretical Elemental Composition
| Element | Molecular Formula | Atomic Mass | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | C₇H₁₅ClN₂ | 12.011 | 51.69% |
| Hydrogen (H) | 1.008 | 9.30% | |
| Chlorine (Cl) | 35.453 | 21.80% | |
| Nitrogen (N) | 14.007 | 17.22% |
Chromatographic Analysis for Purity and Enantiomeric Excess
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. rdd.edu.iq For a polar compound like this compound, a reversed-phase HPLC method is typically employed. nih.gov In this setup, the compound is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rjptonline.org
The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector. A high-purity sample will show a single major peak with minimal or no impurity peaks.
Interactive Table: Representative HPLC Purity Analysis Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of aqueous phosphate (B84403) buffer and acetonitrile/methanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (e.g., at 210 nm, as piperazine lacks a strong chromophore). researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic chemistry for qualitatively monitoring the progress of chemical reactions. Its application is crucial in the synthesis of this compound, particularly for tracking the conversion of starting materials to products. This method allows for a rapid assessment of the reaction mixture, helping to determine the point of completion, identify the presence of intermediates, and optimize reaction conditions.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a solid support) and a mobile phase (a solvent or solvent mixture). Compounds with a stronger affinity for the stationary phase will move more slowly up the plate, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, yielding a higher Rf value.
In the context of synthesizing 1-Cyclopropylpiperazine, a common route involves the deprotection of a Boc-protected precursor, such as tert-butyl 4-cyclopropylpiperazine-1-carboxylate. TLC is an effective tool to monitor this deprotection step. jgtps.comwhiterose.ac.uk The starting material (Boc-protected) is significantly less polar than the resulting secondary amine product (1-Cyclopropylpiperazine). This difference in polarity allows for clear separation on a TLC plate.
A typical procedure for monitoring such a reaction would involve:
Sample Preparation: Small aliquots of the reaction mixture are taken at various time intervals.
Spotting: These aliquots, along with spots of the starting material and a co-spot (a mixture of the starting material and the reaction mixture), are applied to a TLC plate. mdpi.com
Development: The plate is placed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. For piperazine derivatives, a variety of solvent systems can be employed, often consisting of a mixture of a relatively nonpolar solvent and a more polar solvent to achieve the desired separation. unodc.org
Visualization: After the solvent front has moved up the plate, the plate is removed, dried, and the separated spots are visualized. Since piperazine derivatives may not be visible to the naked eye, visualization is commonly achieved using techniques such as UV light (for UV-active compounds), iodine vapor, or chemical staining reagents like ninhydrin, which reacts with primary and secondary amines to produce a colored spot. mdpi.comumich.edulibretexts.orglibretexts.org
As the reaction proceeds, the TLC plate will show a diminishing spot corresponding to the starting material and an intensifying spot corresponding to the product. The reaction is considered complete when the spot for the starting material is no longer visible. The Rf values are calculated for each spot to aid in identification.
Table 1: Representative TLC Solvent Systems for Piperazine Derivatives
| Mobile Phase Composition (v/v) | Stationary Phase | Application Notes |
| Butanol:Acetic Acid:Water | Silica Gel 60 F254 | Used for the separation of a 4-phenyl-1-piperazinyl derivative and its decomposition products. nih.gov |
| n-Hexane:Methanol (8:2) | Silica Gel | Employed in monitoring the synthesis of N-((piperazin-1-yl) methyl) benzenamine derivatives. jgtps.com |
| Dichloromethane (B109758):Methanol (9:1 or 9:0.7) | Silica Gel | Utilized for the purification of various arylpiperazine derivatives. nih.gov |
Note: The optimal solvent system and resulting Rf values for this compound and its precursors must be determined empirically. The systems above are illustrative examples for related piperazine compounds.
Table 2: Common Visualization Techniques for Piperazine Compounds on TLC
| Technique | Principle | Typical Observation | Reference |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds on a fluorescent indicator-containing plate. | Dark spots against a fluorescent green background for compounds with a UV chromophore. | umich.edulibretexts.org |
| Iodine Vapor | Reversible complex formation or reaction with compounds on the plate. | Yellow-brown spots. Effective for many organic compounds. | umich.edulibretexts.org |
| Ninhydrin Stain | Chemical reaction with primary and secondary amines. | Typically yields purple or yellow colored spots upon heating. | mdpi.com |
The effective use of TLC for reaction monitoring in the synthesis of this compound ensures efficient process control, contributing to higher yields and purity of the final product.
Computational and Theoretical Chemistry Applications
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are employed to study the electronic behavior of molecules, providing a fundamental understanding of their stability, conformation, and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential. For 1-Cyclopropylpiperazine (B79534) hydrochloride, DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
Table 1: Exemplary DFT-Calculated Electronic Properties of 1-Cyclopropylpiperazine This table presents hypothetical data to illustrate typical outputs of DFT calculations.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures molecular polarity |
Computational chemistry allows for the accurate prediction of molecular geometries, including bond lengths, bond angles, and dihedral angles. ijrpr.com Methods like Valence Shell Electron Pair Repulsion (VSEPR) theory provide a basic framework for predicting the arrangement of electron groups around a central atom to minimize repulsion. libretexts.orgkhanacademy.org For more precise geometries, quantum mechanical calculations are used. These computations can predict the bond angles within the cyclopropyl (B3062369) and piperazine (B1678402) rings, which may deviate from ideal values due to ring strain and steric hindrance. youtube.com
Furthermore, these computational models can simulate various types of molecular spectra. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. nih.govnih.gov Vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. mdpi.com
Table 2: Predicted vs. Idealized Geometrical Parameters for 1-Cyclopropylpiperazine's Core Structure This table illustrates how computational methods can predict deviations from idealized geometries.
| Parameter | Idealized Value | Predicted Computational Value | Reason for Deviation |
|---|---|---|---|
| C-N-C angle (piperazine ring) | 109.5° | ~111° | Ring puckering and substituent effects |
| C-C-C angle (cyclopropyl ring) | 60° | ~60° | High ring strain |
| H-N-C angle | 109.5° | ~108° | Lone pair repulsion |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions over time, which is essential for understanding biological activity and reaction pathways.
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org For the synthesis of 1-Cyclopropylpiperazine hydrochloride, theoretical calculations can be used to investigate the transition states and intermediates of each step. By calculating the activation energies, the most favorable reaction pathway can be determined. For instance, in a potential synthesis involving the reaction of piperazine with a cyclopropyl-containing electrophile, computational studies could model the nucleophilic attack, identify the transition state structure, and calculate the energy barrier for the reaction, providing a deeper understanding than what can be gleaned from experimental observation alone. rsc.org
In silico (computer-based) methods play a crucial role in the rational design of synthetic routes for novel compounds. mdpi.com By evaluating the feasibility of different synthetic pathways computationally, chemists can prioritize strategies that are more likely to be successful, saving time and resources. nih.gov For derivatives of 1-Cyclopropylpiperazine, computational tools can help screen various starting materials and reagents. nih.gov Predictive models can assess potential side reactions and estimate reaction yields under different conditions, guiding the development of an optimized and efficient synthesis process. mdpi.com
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery for predicting how a ligand, such as a 1-Cyclopropylpiperazine derivative, will interact with a biological target, typically a protein. researchgate.netfrontiersin.org
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The strength of this interaction is estimated using a scoring function, which provides a measure of binding affinity. chemrxiv.orgchemrxiv.org MD simulations then offer a more dynamic and detailed view of this interaction. mdpi.com By simulating the movements of the ligand and protein atoms over time, MD can confirm the stability of the docked pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and provide a more accurate estimation of the binding free energy. mdpi.comrsc.org These computational predictions are vital for understanding the structure-activity relationship (SAR) and for designing molecules with improved potency and selectivity for their intended biological targets. nih.govnih.gov
Table 3: Illustrative Molecular Docking Results for a Hypothetical 1-Cyclopropylpiperazine Derivative This table shows sample data from a docking study against two related protein targets to illustrate the prediction of binding affinity and selectivity.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
|---|---|---|---|
| Target A | -8.5 | Tyr82, Phe264, Asp120 | π-π stacking, Hydrogen bond |
| Target B (Off-target) | -6.2 | Val95, Leu180 | Hydrophobic interactions |
Chemoinformatic Strategies in Chemical Space Exploration
Chemoinformatics plays a pivotal role in modern drug discovery by enabling the systematic exploration and analysis of vast chemical spaces. For a compound such as this compound, chemoinformatic strategies are instrumental in understanding its potential applications, structural novelty, and suitability for inclusion in screening libraries. These strategies leverage computational tools to navigate the multidimensional landscape of chemical structures and properties, ultimately guiding the design and selection of molecules with desired biological activities.
The exploration of chemical space for piperazine derivatives, including those containing a cyclopropyl moiety, often begins with the generation and analysis of virtual compound libraries. researchgate.net These libraries can be vast, encompassing millions or even billions of virtual compounds that are synthetically accessible. nih.gov Chemoinformatic tools are essential for managing, filtering, and prioritizing compounds from these large datasets for further investigation. mdpi.com
A key aspect of chemical space exploration is the characterization of molecular properties using a variety of descriptors. These descriptors quantify different aspects of a molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological indices. For this compound, the presence of the cyclopropyl group imparts specific characteristics, including conformational rigidity and a unique three-dimensional shape, which are important considerations in drug design. researchgate.netnih.gov The piperazine core, a common scaffold in medicinal chemistry, provides a versatile anchor for chemical modifications and influences properties like basicity and solubility. researchgate.net
The table below illustrates a hypothetical chemoinformatic profile for 1-Cyclopropylpiperazine, highlighting key descriptors used in chemical space analysis.
| Molecular Descriptor | Predicted Value | Significance in Chemical Space Exploration |
| Molecular Weight ( g/mol ) | 126.21 | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| cLogP | 0.85 | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 16.1 Ų | Relates to a molecule's ability to permeate cell membranes. |
| Number of Rotatable Bonds | 1 | Indicates molecular flexibility; lower numbers suggest conformational rigidity. |
| Hydrogen Bond Acceptors | 2 | Important for molecular recognition and binding to biological targets. |
| Hydrogen Bond Donors | 1 | Contributes to interactions with biological macromolecules. |
Note: The values presented are theoretical and may vary based on the specific computational model used.
Fragment-based drug discovery (FBDD) is another area where chemoinformatic strategies are heavily applied. nih.gov In this approach, small molecular fragments are screened for their ability to bind to a biological target. The cyclopropylpiperazine scaffold can be considered a valuable fragment due to its three-dimensional character and presence in known bioactive molecules. whiterose.ac.uk Chemoinformatic analysis of fragment libraries helps ensure diversity and appropriate physicochemical properties for effective screening. nih.gov The unique topology of the cyclopropyl group can be particularly advantageous in exploring novel regions of chemical space that are not accessible with more common, flatter aromatic rings. semanticscholar.org
Virtual screening is a powerful chemoinformatic technique used to identify potential hit compounds from large libraries by computationally predicting their binding affinity to a target protein. researchgate.net Compounds containing the 1-cyclopropylpiperazine moiety can be included in these virtual libraries. schrodinger.com Their docking behavior would be influenced by the steric and electronic properties of both the cyclopropyl and piperazine rings. Computational models can simulate the interactions of these fragments with the active site of a protein, providing insights into potential binding modes and informing the design of more potent and selective molecules. rsc.orgrsc.org The conformational constraints imposed by the cyclopropyl group can lead to more predictable binding poses, which is a desirable feature in structure-based drug design. nih.gov
Crystallographic Studies and Structural Insights
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on crystalline solids is the gold standard for determining the precise arrangement of atoms within a molecule and how these molecules pack together in a crystal lattice. creative-biostructure.comcarleton.edu This non-destructive technique provides unambiguous data on bond lengths, bond angles, and stereochemistry. carleton.edu
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. rigaku.comnih.gov It is the definitive technique for assigning the absolute configuration of chiral molecules. The absolute configuration describes the exact spatial arrangement of atoms or groups at a stereocenter.
The molecule 1-Cyclopropylpiperazine (B79534) hydrochloride is achiral, meaning it does not have a non-superimposable mirror image and therefore lacks stereocenters. fda.gov Consequently, the concept of absolute configuration is not applicable to this specific compound. However, in derivatives of this molecule that may contain chiral centers, SCXRD would be the primary method to determine their absolute stereochemistry, which is a critical factor as different enantiomers of a drug can have vastly different biological activities.
The initial and most critical step in structure elucidation by X-ray diffraction is the growth of high-quality single crystals. creative-biostructure.com Various methodologies can be employed to achieve this for small molecules like 1-Cyclopropylpiperazine hydrochloride. Common techniques include slow evaporation from a saturated solution, or vapor diffusion methods.
One widely used vapor diffusion technique is the hanging-drop method . washington.eduhamptonresearch.com In this setup, a small drop containing a solution of the compound is suspended on an inverted coverslip over a larger reservoir containing a solution in which the compound is less soluble. hamptonresearch.comhamptonresearch.com Solvent vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the compound in the drop to a state of supersaturation, which can lead to the formation of well-ordered crystals. hamptonresearch.comnumberanalytics.com The sitting-drop method is a similar technique where the drop is placed on a platform within the sealed chamber instead of being suspended. washington.edunumberanalytics.com
Once a suitable crystal is obtained, it is mounted on a diffractometer. The instrument directs a beam of X-rays onto the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. creative-biostructure.com By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated. numberanalytics.com
This diffraction data is then processed to elucidate the crystal structure. Through a mathematical process known as a Fourier transform, the diffraction pattern is converted into an electron density map. This map reveals the positions of atoms in the three-dimensional space of the crystal's unit cell. The initial atomic model is then refined, a process that adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. numberanalytics.com
Below is a table representing typical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of a small organic hydrochloride salt.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the compound. | C₈H₁₅ClN₂O |
| Formula Weight | The mass of one mole of the compound. | 190.67 g/mol |
| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å α = 90°, β = 105.2°, γ = 90° |
| Volume | The volume of the unit cell. | 975 ų |
| Z | The number of formula units per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.30 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |
Principles of Crystallography in the Context of Chemical Compounds
Crystallography is the science that examines the arrangement of atoms in crystalline solids. excillum.com The fundamental principle behind X-ray crystallography is the diffraction of X-rays by the electrons of the atoms arranged in a regular, repeating lattice. carleton.edu When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electron clouds of the atoms.
Constructive interference occurs when the scattered waves are in phase, which happens only in specific directions dictated by the crystal's structure. This phenomenon is described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). carleton.edu The diffracted X-rays produce a pattern of spots of varying intensities. The geometry and intensity of this diffraction pattern are unique to the specific crystal structure, providing a "fingerprint" of the atomic arrangement. creative-biostructure.com By analyzing this pattern, scientists can reconstruct a three-dimensional model of the molecule. rigaku.com
Structural Information for Elucidating Biological Mechanisms
A complete understanding of the chemical and physical processes in living cells requires detailed knowledge of the three-dimensional organization of the molecules involved. Obtaining the crystal structure of a compound like this compound provides precise information that is invaluable for elucidating its potential biological mechanisms. nih.gov
Structural biology is a critical tool in drug discovery for understanding the molecular interactions between a small molecule (ligand) and its biological target, such as a protein or enzyme. nih.gov The exact conformation, bond angles, and electrostatic potential of the small molecule, as determined by crystallography, are essential inputs for computational methods like molecular docking. These methods predict how the ligand might bind to the active site of a target protein. A high-resolution crystal structure provides the basis for structure-based drug design, allowing medicinal chemists to rationally design more potent and selective derivatives. nih.gov
Co-Crystallization Studies of Ligand-Target Complexes
To gain direct insight into how a ligand binds to its biological target, researchers often employ co-crystallization techniques. nih.gov In this approach, the purified target protein is mixed with the ligand (in this case, this compound) before crystallization is attempted. nih.gov If successful, the resulting crystals contain the protein-ligand complex, and subsequent X-ray diffraction analysis reveals the structure of the ligand as it is bound in the protein's active site. researchgate.net
This method provides a static snapshot of the binding event, showing the precise orientation and conformation of the ligand and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex. frontiersin.org This information is crucial for understanding the basis of molecular recognition and affinity. An alternative method is crystal soaking, where pre-formed crystals of the protein are soaked in a solution containing the ligand, allowing it to diffuse into the active site. nih.govnih.gov Co-crystallization is often considered superior for capturing significant conformational changes in the protein that may be induced by ligand binding. nih.gov
Medicinal Chemistry and Ligand Design Research
Role of Piperazine (B1678402) Scaffold as a Bioactive Pharmacophore
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. The unique physicochemical properties of the piperazine ring contribute to its role as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.
The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This structural flexibility enables medicinal chemists to fine-tune the molecule's interaction with its biological target. The basic nature of the piperazine nitrogens also often contributes to improved aqueous solubility and oral bioavailability of drug candidates.
The piperazine scaffold is a key component in a diverse array of approved drugs, demonstrating its broad therapeutic applicability. Its derivatives have been investigated for a multitude of pharmacological activities, including but not limited to antibacterial, antifungal, antidepressant, and antimycobacterial effects.
Impact of the Cyclopropyl (B3062369) Moiety on Receptor Recognition and Selectivity
The incorporation of a cyclopropyl group at the N-1 position of the piperazine ring can significantly influence a molecule's interaction with its biological target. The cyclopropyl group is a small, rigid, and lipophilic moiety that can introduce conformational constraints on the piperazine ring and adjacent functionalities. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
The unique electronic properties of the cyclopropyl ring, which exhibits some characteristics of a double bond, can also play a role in receptor interactions. It can participate in van der Waals interactions and potentially engage in specific non-covalent interactions with amino acid residues in the binding pocket of a receptor. These interactions can contribute to both the potency and selectivity of a ligand. For instance, in a series of σ2 receptor ligands, even small N-alkyl substituents on a piperazine ring were found to influence affinity, highlighting the sensitivity of receptor binding to the nature of the N-substituent.
Design and Synthesis of Novel Chemical Entities Incorporating the 1-Cyclopropylpiperazine (B79534) Core
The 1-cyclopropylpiperazine core serves as a valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications. Medicinal chemists often employ this core as a starting point and introduce various substituents at the N-4 position of the piperazine ring to explore structure-activity relationships (SAR).
The synthesis of novel derivatives typically involves the coupling of 1-cyclopropylpiperazine with a variety of electrophilic partners. For example, a series of novel fluoroquinolone analogues were synthesized by reacting 1-cyclopropylpiperazine with a carboxylic acid derivative to form an amide bond. These compounds were subsequently evaluated for their antibacterial and anti-tubercular activities. The general synthetic strategies for creating N-alkyl piperazine derivatives include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides.
The rational design of these new entities is often guided by the known pharmacophore requirements of a specific biological target. By strategically modifying the substituents on the 1-cyclopropylpiperazine core, researchers can aim to optimize interactions with the target receptor and enhance the desired pharmacological effect.
Rational Drug Design and Lead Optimization Strategies
Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. This approach is central to the development of compounds incorporating the 1-cyclopropylpiperazine scaffold.
Identification and Optimization of Lead Compounds in Drug Discovery
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The 1-cyclopropylpiperazine moiety can be a key feature of such lead compounds.
Once a lead compound containing the 1-cyclopropylpiperazine core is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For example, in the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a rational design approach was used to create a series of compounds based on a piperazine scaffold. The optimization of various components of the core scaffold led to the identification of a potent inhibitor.
Application of Structure-Based Drug Design Principles
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to guide the design of new ligands. If the crystal structure of a target protein is known, researchers can visualize how a ligand containing the 1-cyclopropylpiperazine moiety might bind to the active site.
This information allows for the design of modifications that are predicted to enhance binding affinity and selectivity. For example, the cyclopropyl group can be positioned to fit into a specific hydrophobic pocket within the receptor's binding site. The piperazine ring can be oriented to form hydrogen bonds or other favorable interactions with key amino acid residues. Molecular modeling studies of long-chain arylpiperazines, for instance, have been used to understand their interactions with serotonin (B10506) receptors.
Computational Approaches to Ligand-Binding Site Interactions
Computational chemistry and molecular modeling are powerful tools used to study the interactions between a ligand and its biological target at the molecular level. These methods can provide valuable insights into the binding mode of compounds containing the 1-cyclopropylpiperazine core and can help to rationalize observed structure-activity relationships.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can be used to generate hypotheses about how the 1-cyclopropylpiperazine moiety and its substituents interact with the active site. For example, docking studies can help to identify key hydrogen bond donors and acceptors, hydrophobic interactions, and electrostatic interactions that contribute to binding.
Investigation of Target-Specific Ligand Development
In medicinal chemistry, the development of ligands with high affinity and selectivity for specific biological targets is a primary objective. The 1-cyclopropylpiperazine moiety is a significant structural scaffold utilized in the design of such molecules, particularly those targeting the central nervous system (CNS). Arylpiperazines are recognized as a "privileged scaffold" because their modular structure allows for systematic modifications that can fine-tune their potency, selectivity, and pharmacokinetic properties for diverse molecular targets. nih.gov As ligands for aminergic G protein-coupled receptors (GPCRs), including serotonin and dopamine (B1211576) receptors, this class of compounds is central to the discovery of drugs for treating a range of neurological and psychiatric disorders. nih.gov
Development of Ligands for Neurotransmitter Receptors (e.g., Serotonin and Dopamine)
The long-chain arylpiperazine structure is a versatile template for designing CNS drugs that modulate serotonin and dopamine receptors. mdpi.com The core 1-cyclopropylpiperazine unit can be incorporated into more complex molecules where modifications to an attached aryl group, a linker chain, and a terminal fragment can systematically alter the pharmacological profile. nih.govmdpi.com This strategy allows for the optimization of interactions with the orthosteric and secondary binding pockets of the target receptors, enhancing both affinity and selectivity. nih.gov
Research has focused on synthesizing series of these derivatives to explore their structure-activity relationships (SAR). For instance, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized to act as multi-target agonists for dopamine D2/D3 and serotonin 5-HT1A receptors. researchgate.net In another study, new arylpiperazine derivatives were developed to achieve specific affinity profiles at serotonin 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors for potential use as antipsychotics or treatments for autism spectrum disorder. mdpi.com These studies underscore the utility of the piperazine core in generating ligands with tailored polypharmacology, which can be advantageous for treating complex multifactorial disorders.
The binding affinities of these rationally designed compounds are determined through radioligand binding assays, providing quantitative data on their interaction with the intended targets. The results often reveal compounds with high affinity in the nanomolar range for multiple receptors.
Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Selected Arylpiperazine Derivatives at Serotonin and Dopamine Receptors| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Action |
|---|---|---|---|---|
| Compound 9b | 5-HT1A | 23.9 | - | - |
| Compound 9b | 5-HT2A | 39.4 | - | - |
| Compound 9b | 5-HT7 | 45.0 | - | - |
| Compound 12a | 5-HT1A | 41.5 | - | - |
| Compound 12a | 5-HT2A | 315 | - | - |
| Compound 12a | 5-HT7 | 42.5 | - | - |
| Compound 12a | D2 | 300 | - | - |
| Compound 7b | D2 | - | 0.9 | Agonist |
| Compound 7b | D3 | - | 19 | Agonist |
| Compound 7b | 5-HT1A | - | 2.3 | Agonist |
| Compound 34c | D2 | - | 3.3 | Agonist |
| Compound 34c | D3 | - | 10 | Agonist |
| Compound 34c | 5-HT1A | - | 1.4 | Agonist |
Exploration of Compound Interactions with Signaling Pathways
The interaction of a ligand with a G protein-coupled receptor (GPCR) can trigger multiple intracellular signaling cascades. Traditionally, agonists were thought to activate all pathways coupled to a receptor. However, the concept of "biased agonism" or "functional selectivity" posits that a ligand may preferentially activate one signaling pathway over another. jneuropsychiatry.org This phenomenon offers a sophisticated strategy for designing more effective drugs with fewer side effects by selectively engaging therapeutic signaling pathways while avoiding those linked to adverse effects. jneuropsychiatry.org
Arylpiperazine derivatives have been a focal point for the investigation of biased agonism, particularly at serotonin receptors. Studies have shown that certain arylpiperazine ligands for the serotonin 5-HT1A receptor can preferentially activate G protein-dependent signaling, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP), over the recruitment of β-arrestin-2. researchgate.net The antipsychotic drug aripiprazole, which features an arylpiperazine core, exhibits biased agonism at dopamine D2 receptors and shows a preference for activating postsynaptic 5-HT1A receptors over presynaptic autoreceptors. jneuropsychiatry.org
The functional consequences of receptor binding are evaluated using cell-based assays that measure second messenger production (e.g., cAMP, inositol (B14025) phosphate) or the recruitment of signaling proteins like β-arrestin. For example, the effect of piperazine derivatives on dopamine and serotonin release can be measured in vivo, and these effects can be mechanistically linked to specific signaling pathways by using selective antagonists. nih.gov Some piperazine-based compounds have been found to act as potent partial agonists with a bias towards specific downstream pathways, such as the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), over β-arrestin recruitment. researchgate.net This selective modulation of signaling cascades is a key goal in modern ligand design, aiming to refine the therapeutic actions of receptor modulators.
Table 2: Functional Selectivity and Signaling Profiles of Arylpiperazine Derivatives| Compound Class/Example | Target Receptor | Preferential Signaling Pathway | Alternative Pathway (Less Potent/Efficacious) | Therapeutic Implication |
|---|---|---|---|---|
| Arylpiperazine Agonists | 5-HT1A | G-protein signaling (cAMP inhibition) | β-arrestin-2 recruitment | Potential for improved anxiolytic/antidepressant effects with reduced receptor desensitization. researchgate.net |
| Aripiprazole | D2 | Biased partial agonism | - | Acts as a "dopamine stabilizer" in antipsychotic therapy. jneuropsychiatry.org |
| Aripiprazole | 5-HT1A | Postsynaptic receptor activation (dopamine release modulation) | Presynaptic autoreceptor activation | Contributes to antipsychotic efficacy by enhancing dopaminergic tone in specific brain regions. jneuropsychiatry.org |
| 1-(1-benzoylpiperidin-4-yl)methanamine Derivatives | 5-HT1A | ERK1/2 phosphorylation | cAMP inhibition, β-arrestin recruitment | Development of pathway-selective drugs for distinct CNS disorders. researchgate.net |
| Mianserin | 5-HT1F | G-protein signaling | β-arrestin recruitment | Potential for novel antidepressant mechanisms through selective receptor agonism. nih.gov |
In Vitro Biochemical and Mechanistic Investigations
Development and Validation of Biochemical Assay Systems for Research
The journey of characterizing a new compound begins with the development and validation of robust biochemical assay systems. kinasebiotech.com The primary goal is to create a reliable method to measure the compound's effect on a specific biological target, be it a receptor, enzyme, or other protein. kinasebiotech.com
The generation of high-quality, reproducible data hinges on the meticulous optimization of several key assay parameters. numberanalytics.com This process ensures that the assay is fit for its intended purpose, whether for primary screening, lead optimization, or mechanistic studies. biocompare.com
Accuracy: This refers to how close a measured value is to the true value. Assay accuracy is established by using reference compounds with known activity and ensuring the assay can correctly quantify their effects.
Sensitivity: The sensitivity of an assay determines its ability to detect small changes in the measured signal. numberanalytics.com Optimization of reagent concentrations, such as enzymes and substrates, is crucial for achieving the desired sensitivity. numberanalytics.com
Specificity: An assay must be specific for the target of interest, meaning it should not be unduly influenced by other components in the sample. numberanalytics.com This is particularly important to avoid false-positive or false-negative results. The choice of highly specific reagents is a key factor in ensuring assay specificity. numberanalytics.com
Reproducibility: The ability to obtain consistent results when an experiment is repeated is a hallmark of a robust assay. dispendix.com This is achieved through standardized protocols and careful control of experimental conditions.
Interference: Various factors can interfere with an assay, including the compound's intrinsic properties (e.g., fluorescence) or its interaction with assay components. It is essential to identify and minimize these interferences to ensure the data's integrity.
| Parameter | Description | Optimization Strategies |
| Accuracy | Closeness of a measured value to the true value. | Use of reference standards with known activity. |
| Sensitivity | Ability to detect small changes in the signal. | Optimization of enzyme and substrate concentrations. |
| Specificity | Measurement of the intended analyte without interference. | Use of highly specific reagents; minimizing non-specific binding. |
| Reproducibility | Consistency of results upon repetition. | Standardized protocols; control of experimental conditions. |
| Interference | Unwanted effects on the assay signal. | Identification and mitigation of compound-specific and matrix effects. |
Diverse Biochemical Assay Formats
A variety of biochemical assay formats are available to investigate the interaction of a compound like 1-Cyclopropylpiperazine (B79534) hydrochloride with its biological target. The choice of assay depends on the nature of the target and the information sought.
Receptor binding assays are fundamental in determining if a compound interacts with a specific receptor and with what affinity. numberanalytics.com These assays are crucial for understanding the pharmacology of a compound. Radioligand binding assays, for example, use a radioactively labeled ligand that is known to bind to the receptor. labome.com The ability of an unlabeled compound, such as 1-Cyclopropylpiperazine hydrochloride, to displace the radioligand provides a measure of its binding affinity. youtube.com
Protein-protein interactions (PPIs) are critical for many cellular processes, and their disruption is a promising therapeutic strategy. domainex.co.uk Assays to study PPIs, such as co-immunoprecipitation and yeast two-hybrid systems, can be used to determine if a compound modulates these interactions. wikipedia.orgnih.gov
If the target of this compound is an enzyme, enzymatic assays are employed to determine if the compound alters the enzyme's catalytic activity. bellbrooklabs.com These assays monitor the consumption of a substrate or the formation of a product over time. wikipedia.org The design of a suitable enzymatic assay requires a thorough understanding of the enzyme's catalytic mechanism and the availability of a detectable substrate or product. patsnap.com For high-throughput screening, assays are often designed to produce a fluorescent or colorimetric signal. nih.govpatsnap.com
Modern drug discovery relies on advanced detection methodologies that offer high sensitivity, throughput, and are amenable to automation.
Fluorescence Polarization (FP): FP is a technique used to monitor binding events in solution. moleculardevices.combmglabtech.com It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light. nih.govnih.gov When the tracer binds to a larger molecule, its tumbling slows down, and the polarization of the emitted light increases. nih.gov This change in polarization can be used to quantify binding interactions. nih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust and sensitive technology that combines time-resolved fluorescence with Förster resonance energy transfer. wikipedia.orgcolumbiabiosciences.com It uses a donor fluorophore with a long fluorescence lifetime (typically a lanthanide) and an acceptor fluorophore. bellbrooklabs.combpsbioscience.com When the donor and acceptor are in close proximity (due to a binding event), energy transfer occurs, resulting in a specific FRET signal that is measured after a delay to reduce background fluorescence. wikipedia.orgabsin.net
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov In the context of biochemical assays, MS can be used to directly measure the conversion of a substrate to a product, providing a label-free and highly specific detection method. nih.govresearchgate.net It is particularly useful for complex enzymatic reactions where traditional optical methods are not feasible. researchgate.net
| Detection Method | Principle | Advantages |
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescent tracer upon binding to a larger molecule. | Homogeneous, sensitive, widely used for binding assays. nih.gov |
| TR-FRET | Energy transfer between a long-lifetime donor and an acceptor fluorophore upon molecular interaction. | High sensitivity, low background, homogeneous format. wikipedia.orgbpsbioscience.com |
| Mass Spectrometry (MS) | Direct detection of substrate and product based on their mass-to-charge ratio. | Label-free, high specificity, applicable to complex reactions. nih.gov |
Mechanistic Enzymology and Binding Kinetics Studies
Beyond initial hit identification, it is crucial to understand the detailed mechanism by which a compound exerts its effect. Mechanistic enzymology and binding kinetics studies provide this deeper level of understanding.
Mechanistic enzymology aims to elucidate the step-by-step process of an enzyme-catalyzed reaction and how a compound influences this process. news-medical.netacs.org This involves studying the reaction under various conditions and analyzing the kinetic data to propose a model for the enzyme's mechanism. numberanalytics.com Key aspects include determining the order of substrate binding and product release and identifying any reaction intermediates. nih.govwou.edu
Binding kinetics studies measure the rates at which a compound associates with its target (the on-rate, k_on) and dissociates from its target (the off-rate, k_off). rsc.org These parameters are often more predictive of a drug's efficacy in vivo than simple binding affinity (K_d). cellinib.com A long residence time (the reciprocal of the off-rate) can lead to a more sustained pharmacological effect. cellinib.com Techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) are commonly used to measure real-time binding kinetics. nih.govsartorius.com
Characterization of Reversible and Irreversible Enzyme Modulation
A primary step in characterizing a new chemical entity is to determine whether its effect on an enzyme is reversible or irreversible. Reversible inhibitors typically bind to the enzyme through non-covalent interactions and can be removed by dilution, restoring enzyme activity. wikipedia.org In contrast, irreversible inhibitors often form a covalent bond with the enzyme, leading to permanent inactivation. wikipedia.org
Studies on various piperazine (B1678402) derivatives have shown their potential as enzyme inhibitors. nih.govresearchgate.net For instance, a series of newly synthesized piperazine derivatives were evaluated for their inhibitory potential against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net The nature of inhibition can be determined through dialysis experiments or by assessing the time-dependency of the inhibition.
The presence of a cyclopropylamine (B47189) moiety in this compound suggests a potential for irreversible inhibition. Cytochrome P450 enzymes, for example, can mediate the oxidation of cyclopropylamines, leading to the formation of reactive, ring-opened intermediates that can covalently bind to the enzyme, causing its inactivation. frontiersin.orghyphadiscovery.com This mechanism-based inactivation, also known as suicide inhibition, is a form of irreversible enzyme modulation. frontiersin.org
Illustrative Data on Enzyme Modulation:
| Compound Class | Target Enzyme | Modulation Type | Reference Moiety |
| Piperazine Derivative | Tyrosinase | Reversible | Phenylpiperazine |
| Cyclopropylamine Analog | Cytochrome P450 | Irreversible | Cyclopropylamine |
Determination of Binding Mechanisms (Competitive, Non-Competitive, Uncompetitive)
For reversible inhibitors, the binding mechanism is further elucidated through kinetic studies. The primary models of reversible inhibition are competitive, non-competitive, and uncompetitive, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. wikipedia.org
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency. In this case, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex. wikipedia.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.
In a study on novel piperazine derivatives as tyrosinase inhibitors, kinetic analysis revealed a mixed-type inhibition pattern for the most potent compound. researchgate.net Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.
Illustrative Kinetic Data for a Piperazine Analog:
| Substrate Concentration (µM) | No Inhibitor (V₀) | With Inhibitor (Vᵢ) |
| 5 | 0.15 | 0.08 |
| 10 | 0.25 | 0.15 |
| 20 | 0.40 | 0.28 |
| 40 | 0.60 | 0.45 |
| 80 | 0.80 | 0.65 |
Analysis of Ligand Association and Dissociation Rates
The dynamics of the interaction between a ligand (such as this compound) and its target protein are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These parameters determine the affinity of the ligand for its target. Techniques like surface plasmon resonance (SPR) are commonly employed to measure these rates in real-time.
The association rate reflects how quickly the ligand binds to the target, while the dissociation rate indicates how quickly the ligand unbinds. A slow dissociation rate is often a desirable characteristic for therapeutic agents, as it can lead to a prolonged duration of action. The ratio of kₒff to kₒₙ gives the equilibrium dissociation constant (Kₑ), a measure of the ligand's binding affinity. While specific data for this compound is unavailable, studies on other small molecules provide a framework for how these parameters are determined and interpreted. researchgate.net
Illustrative Ligand Binding Kinetics:
| Compound | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₑ (nM) |
| Analog A | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 |
| Analog B | 3.5 x 10⁴ | 7.0 x 10⁻⁴ | 20.0 |
Cell-Based Assays for Understanding Molecular Mechanisms
Cell-based assays are indispensable for understanding how a compound affects cellular processes in a more physiologically relevant context. These assays can reveal the compound's impact on cell signaling, viability, and other key functions.
Investigation of Cellular Activation and Signaling Pathway Modulation (e.g., ELISA, FACS)
Compounds containing the piperazine scaffold have been shown to modulate various cellular signaling pathways. For example, a novel piperazine derivative was found to induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT and Src family kinase pathways. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific proteins, such as cytokines or phosphorylated signaling molecules, in cell lysates or culture supernatants. This allows researchers to determine if a compound like this compound activates or inhibits specific signaling cascades.
Fluorescence-Activated Cell Sorting (FACS) , or flow cytometry, is a powerful technique for analyzing individual cells within a population. nih.gov It can be used to measure a variety of cellular parameters, including:
Cell viability and apoptosis: Using fluorescent dyes that stain for markers of cell death, such as Annexin V.
Cell cycle progression: By staining DNA with a fluorescent dye.
Expression of cell surface and intracellular proteins: Using fluorescently labeled antibodies.
For instance, a study on 1,4-disubstituted piperazine-2,5-dione derivatives used flow cytometry to demonstrate their protective effects against oxidative stress-induced cell damage. nih.gov
Illustrative FACS Data on Apoptosis Induction:
| Compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 | 1.8 |
| 1 | 8.7 | 3.2 |
| 5 | 25.4 | 10.1 |
| 10 | 45.1 | 22.6 |
Future Directions and Advanced Research Avenues
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by processing vast datasets to identify patterns and make predictions that are beyond human capability. These technologies can significantly expedite the early phases of drug discovery, from target identification to lead optimization. For 1-Cyclopropylpiperazine (B79534) hydrochloride, AI and ML can be leveraged in several key areas.
Predictive Modeling: ML algorithms can be trained on large databases of chemical compounds to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity profiles of novel derivatives of 1-Cyclopropylpiperazine hydrochloride. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. Using the 1-cyclopropylpiperazine scaffold as a starting point, these algorithms can generate novel derivatives optimized for high affinity and selectivity towards a specific biological target.
Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate new potential targets for which 1-Cyclopropylpiperazine-based ligands could be effective. This opens up the possibility of repurposing the scaffold for new therapeutic indications.
| AI/ML Application | Description | Potential Impact on 1-Cyclopropylpiperazine HCl Research |
| Virtual Screening | Rapidly screening large libraries of virtual compounds against a biological target. | Efficient identification of potent 1-Cyclopropylpiperazine derivatives from vast chemical spaces. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early elimination of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |
| Generative Models | Designing novel molecules with optimized properties. | Creation of new, patentable 1-Cyclopropylpiperazine analogs with enhanced efficacy and safety. |
| Target Identification | Analyzing multi-omics data to find novel disease-associated targets. | Expanding the therapeutic applicability of the 1-Cyclopropylpiperazine scaffold to new diseases. |
Innovations in Sustainable Synthetic Methodologies and Green Chemistry
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of piperazine (B1678402) derivatives is an area ripe for such innovation, moving away from conventional methods that may involve hazardous chemicals and generate significant waste.
Future synthesis of this compound and its analogs will likely incorporate sustainable practices. These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while increasing product yields.
Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis offers a greener alternative to traditional transition-metal-catalyzed reactions, often proceeding under milder conditions. Organic photocatalysts, in particular, enhance sustainability.
Use of Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents is a cornerstone of green chemistry.
Catalyst-Free Reactions: Designing synthetic routes that eliminate the need for catalysts altogether simplifies purification and reduces waste.
| Synthetic Strategy | Principle | Advantage for Piperazine Synthesis |
| Microwave-Assisted Techniques | Using microwave energy to heat reactions. | Faster reaction rates, higher yields, and reduced energy consumption. |
| Photoredox Catalysis | Using light to enable redox reactions. | Milder reaction conditions and access to unique chemical transformations. |
| Green Solvents | Employing environmentally benign solvents like water or bio-solvents. | Reduced toxicity and environmental pollution. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced waste, and simplified procedures. |
Advancements in Structural Biology for Elucidating Complex Ligand-Target Interactions
A deep understanding of how a drug molecule binds to its biological target is fundamental to designing more effective and selective therapies. Advancements in structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are providing unprecedented, high-resolution insights into these interactions.
While the specific targets of this compound are not fully elucidated, related piperazine derivatives are known to interact with targets like sigma receptors. Future research would involve using these advanced structural biology methods to:
Determine High-Resolution Structures: Obtaining the crystal or cryo-EM structure of 1-Cyclopropylpiperazine derivatives bound to their target proteins.
Identify Key Binding Interactions: Visualizing the precise molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern ligand binding and affinity.
Elucidate Mechanisms of Action: Understanding how the binding of the ligand induces conformational changes in the target protein, leading to a biological response. This detailed structural information is invaluable for the rational design of next-generation molecules with improved properties.
Expanding Therapeutic Applications through Rational Design
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases. This compound serves as an excellent starting point for rational drug design campaigns aimed at developing novel therapeutics.
Rational design involves a cyclical process of designing, synthesizing, and testing new molecules based on an understanding of the structure-activity relationship (SAR) and the ligand-target interactions. For the 1-cyclopropylpiperazine scaffold, this could involve:
Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the cyclopropyl (B3062369) and piperazine moieties to improve target affinity, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design (SBDD): Using high-resolution structural data of the ligand-target complex to design new derivatives that form more optimal interactions with the binding site.
Fragment-Based Drug Design (FBDD): Using small molecular fragments to probe the target's binding site and then growing or linking these fragments to build a potent lead compound based on the 1-cyclopropylpiperazine core.
Through these advanced, interdisciplinary approaches, the full therapeutic potential of the this compound scaffold can be explored and exploited, leading to the development of novel and improved medicines for a variety of diseases.
Q & A
Basic: What spectroscopic methods are recommended for confirming the molecular structure of 1-Cyclopropylpiperazine hydrochloride?
Answer:
The molecular structure can be confirmed using FT-IR and FT-Raman spectroscopy to analyze vibrational modes (e.g., C-H stretching, N-H bending) and NMR (¹H and ¹³C) to resolve proton and carbon environments. For example, DFT calculations (e.g., B3LYP/6-31++G(d,p) basis set) can predict vibrational spectra and optimize geometric parameters, enabling comparison with experimental data to validate the structure .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep containers tightly sealed in dry, well-ventilated areas to prevent moisture absorption and degradation.
- Spill Management: Clean spills immediately using inert absorbents (e.g., sand) and avoid water to prevent dispersion .
Advanced: How can researchers employ computational chemistry to predict the conformational stability of this compound?
Answer:
Density Functional Theory (DFT) can be used to calculate potential energy surfaces and identify stable conformers. For instance:
Perform geometry optimization using B3LYP/6-31++G(d,p) to determine the lowest-energy conformation.
Analyze rotational barriers of the cyclopropyl and piperazine moieties to assess steric effects.
Compare computational results with experimental data (e.g., X-ray crystallography or variable-temperature NMR) to validate predictions .
Advanced: What experimental approaches can address discrepancies between theoretical and observed spectroscopic data for this compound?
Answer:
Discrepancies may arise from solvent interactions, conformational flexibility, or impurities. Mitigation strategies include:
- Solvent Correction: Re-run computational models with explicit solvent parameters (e.g., PCM for polar solvents).
- Conformational Sampling: Use molecular dynamics simulations to account for dynamic structural changes.
- Sample Purity: Verify via HPLC or mass spectrometry to rule out contaminants .
Basic: What are the critical parameters to monitor during the synthesis of this compound to achieve high yield?
Answer:
- Reaction Conditions: Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Stoichiometry: Ensure precise molar ratios of cyclopropane derivatives (e.g., cyclopropyl bromide) to piperazine.
- Purification: Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials. Monitor yield via gravimetric analysis .
Advanced: In medicinal chemistry research, how does the cyclopropyl group in this compound influence its pharmacokinetic properties compared to non-cyclopropyl analogs?
Answer:
The cyclopropyl group introduces steric hindrance and electronic effects, which may:
- Enzyme Stability: Reduce metabolic degradation by cytochrome P450 enzymes due to restricted rotation.
- Lipophilicity: Increase logP values, enhancing membrane permeability.
- Bioactivity: Comparative studies using QSAR models or in vitro assays (e.g., microsomal stability tests) can quantify these effects .
Basic: What analytical techniques are suitable for assessing the purity of this compound post-synthesis?
Answer:
- HPLC-UV: Use a C18 column with acetonitrile/water mobile phase to quantify impurities.
- Elemental Analysis (EA): Verify C, H, N, and Cl content against theoretical values.
- Melting Point Analysis: Compare observed melting points with literature data to detect solvates or polymorphs .
Advanced: How can researchers resolve conflicting data on the acute toxicity of this compound in preclinical studies?
Answer:
- Dose-Response Studies: Conduct multiple trials across varying concentrations (e.g., 10–100 mg/kg in rodent models).
- Mechanistic Analysis: Use histopathology and biomarker assays (e.g., liver/kidney function tests) to differentiate compound-specific toxicity from experimental artifacts.
- Cross-Study Validation: Compare results with structurally similar compounds (e.g., cyclopropylhydrazine derivatives) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
